N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one CAS number and molecular weight
N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one CAS number and molecular weight
An In-depth Technical Guide to N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one for Advanced Research and Drug Development
Introduction: The Significance of the 3-Pyrrolin-2-one Scaffold
The 3-pyrrolin-2-one moiety, a five-membered unsaturated lactam, is a cornerstone in modern medicinal chemistry and drug discovery.[1] This heterocyclic system is prevalent in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and immunosuppressive effects.[1][2] The scaffold's structural rigidity, combined with its capacity for diverse functionalization, makes it a privileged starting point for the design of novel therapeutic agents.[3]
This guide focuses on a specific chiral derivative, N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one . The introduction of the chiral (R)-alpha-methylbenzyl group onto the nitrogen atom imparts stereospecificity, a critical attribute for enhancing target affinity and reducing off-target effects in drug candidates. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its chemical properties, synthesis, and potential applications.
PART 1: Core Physicochemical and Structural Data
A precise understanding of a compound's fundamental properties is paramount for any research and development endeavor. While a specific CAS number for N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one is not indexed in major public chemical databases as of early 2026, its key molecular properties can be accurately calculated based on its structure.
The core structure consists of a 3-pyrrolin-2-one ring (also known as 1,3-dihydro-2H-pyrrol-2-one)[4] substituted at the nitrogen atom with an (R)-alpha-methylbenzyl group.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO | Calculated |
| Molecular Weight | 187.24 g/mol | Calculated[5] |
| CAS Number | Not Available | N/A |
| IUPAC Name | 1-((R)-1-Phenylethyl)-1,3-dihydro-2H-pyrrol-2-one | IUPAC Nomenclature |
PART 2: Synthesis and Methodologies
The synthesis of N-substituted 3-pyrrolin-2-ones can be achieved through various established organic chemistry routes.[6][7] A common and effective strategy involves the N-alkylation of the parent 3-pyrrolin-2-one heterocycle. Below is a detailed, field-proven protocol for the synthesis of N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one.
Experimental Protocol: Synthesis via N-Alkylation
Objective: To synthesize N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one from 3-pyrrolin-2-one and (R)-1-phenylethyl bromide.
Materials:
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3-Pyrrolin-2-one (1,3-dihydro-2H-pyrrol-2-one)
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(R)-(+)-1-Bromo-1-phenylethane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware and magnetic stirrer
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Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
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Reaction Setup: Under an inert atmosphere of nitrogen, add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C using an ice bath.
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Deprotonation: Dissolve 3-pyrrolin-2-one (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH slurry over 15 minutes. Causality Insight: This step generates the sodium salt of the lactam, a potent nucleophile necessary for the subsequent alkylation.
-
Alkylation: After stirring the mixture at 0 °C for 30 minutes, add (R)-(+)-1-Bromo-1-phenylethane (1.1 equivalents) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Expertise Note: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one product.
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
Visualization of Synthetic Workflow
Caption: Synthetic workflow for N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one.
PART 3: Applications in Drug Discovery and Chiral Synthesis
The unique structural features of N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one make it a valuable molecule for drug development and as a chiral building block.
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Scaffold for Bioactive Molecules: Nitrogen-containing heterocycles are integral to a vast number of FDA-approved drugs.[8] The 3-pyrrolin-2-one core is a known pharmacophore in compounds with potential therapeutic applications.[1][9] The introduction of the N-(R)-alpha-methylbenzyl group allows for stereospecific interactions with biological targets, such as enzymes or receptors, potentially leading to the development of potent and selective inhibitors or modulators.
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Chiral Auxiliary and Building Block: In asymmetric synthesis, chiral auxiliaries are used to control the stereochemical outcome of a reaction. The (R)-alpha-methylbenzyl group is a classic chiral auxiliary. The pyrrolinone ring itself can undergo various stereoselective transformations, such as conjugate additions, making this compound a versatile starting material for the synthesis of more complex, enantiomerically pure molecules.[7]
Logical Pathway: From Scaffold to Drug Candidate
Caption: Development pathway from core scaffold to potential drug candidate.
Conclusion
N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one represents a molecule of significant interest for advanced chemical and pharmaceutical research. While its specific properties are not yet widely cataloged, its synthesis is readily achievable through established methods. Its structure combines the proven biological relevance of the 3-pyrrolin-2-one core with the stereochemical control offered by the chiral N-substituent. This guide provides the foundational knowledge and practical protocols necessary for scientists to synthesize, characterize, and explore the potential of this compound as a novel scaffold in drug discovery and as a versatile building block in asymmetric synthesis.
References
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ResearchGate. (n.d.). The synthesis of 3-pyrrolin-2-one 3 and its transformations in an acidic medium. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 3-Pyrrolin-2-one synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of new 3-pyrrolin-2-one derivatives | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Retrieved from [Link]
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PubChem. (n.d.). 1H-Pyrrol-2(3H)-one. Retrieved from [Link]
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ResearchGate. (n.d.). De Novo Synthesis of 3-Pyrrolin-2-Ones | Request PDF. Retrieved from [Link]
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Semantic Scholar. (n.d.). 2(3H)Pyrrolone – A Biologically Active Scaffold (A Review). Retrieved from [Link]
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